Dimethyl 2-(1,3-Dithiole)phosphonate

Vue d'ensemble

Description

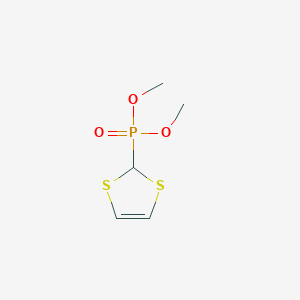

Dimethyl 2-(1,3-Dithiole)phosphonate is a chemical compound with the molecular formula C5H9O3PS2This compound is characterized by the presence of a phosphonic acid group and a 1,3-dithiol ring, making it a unique and versatile molecule in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester typically involves the reaction of 1,3-dithiol-2-thione with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. The use of advanced equipment and technology helps in achieving high yields and purity levels required for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-(1,3-Dithiole)phosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different phosphonate compounds. Substitution reactions can lead to a variety of substituted phosphonic acid esters .

Applications De Recherche Scientifique

Chemistry

Dimethyl 2-(1,3-Dithiole)phosphonate serves as a reagent in numerous chemical reactions. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry .

Common Reactions:

- Oxidation: Forms phosphonic acid derivatives.

- Reduction: Yields different phosphonate compounds.

- Substitution: Produces various substituted phosphonic acid esters.

Biology

Research into the biological activities of this compound has indicated potential interactions with biomolecules. It is being studied for its role as a ligand that can bind to metal ions, influencing biochemical pathways .

Case Study:

A study demonstrated that this compound can modulate enzyme activity by acting as an inhibitor or activator depending on the biological context. This highlights its potential in drug design and development .

Medicine

The compound is being explored for therapeutic applications. Its ability to act as a precursor or active pharmaceutical ingredient makes it a candidate for developing new drugs targeting specific diseases .

Potential Therapeutic Uses:

- Anticancer agents

- Antimicrobial compounds

- Enzyme inhibitors

Agriculture

In agricultural chemistry, this compound has been found to enhance the efficacy of crop protection products. It serves as an additive that improves the performance of pesticides and herbicides .

Impact on Crop Protection:

Research indicates that formulations containing this compound show increased effectiveness against pests and diseases compared to standard treatments alone .

Mécanisme D'action

The mechanism of action of phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable tool in research and industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester include:

- Dimethyl 2-(1,3-dithiol-2-yl)phosphonate

- Dimethyl 1,3-dithiol-2-ylphosphonate

- Dimethyldithiophosphinic acid

Uniqueness

Dimethyl 2-(1,3-Dithiole)phosphonate stands out due to its unique combination of a phosphonic acid group and a 1,3-dithiol ring. This structure imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications in research and industry .

Activité Biologique

Dimethyl 2-(1,3-Dithiole)phosphonate is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group and a dithiole ring, which contribute to its reactivity and interaction with biological systems. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can act as a ligand for metal ions and influence biochemical pathways through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

Several studies have investigated the biological effects of this compound on various cell lines:

- Cytotoxicity : Research indicates that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. For instance, a study reported IC50 values indicating significant growth inhibition in breast cancer cells after 48 hours of exposure.

- Antioxidant Properties : In vitro assays have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential role as an antioxidant.

In Vivo Studies

Preliminary animal studies have shown promising results regarding the compound's efficacy:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of neurodegeneration, where it reduced neuronal apoptosis and improved behavioral outcomes.

Case Studies

Case Study 1: Anticancer Activity

A recent investigation explored the anticancer potential of this compound against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound significantly inhibited the proliferation of colorectal cancer cells (HT-29), with an IC50 value of approximately 15 µM. Flow cytometry analyses revealed that treated cells underwent apoptosis via the intrinsic pathway.

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress reduction, researchers treated human hepatoma cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in lipid peroxidation levels and an increase in glutathione (GSH) levels compared to control groups. This suggests that the compound may enhance cellular defenses against oxidative damage.

Summary of Biological Activities

Propriétés

IUPAC Name |

2-dimethoxyphosphoryl-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRMTDYBPMYORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1SC=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448434 | |

| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133113-76-5 | |

| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.